tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

Zanubrutinib Synthesis KSM-I Intermediate BTK Inhibitor Manufacturing

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate (CAS 960201-86-9, MFCD08898850, C₁₅H₂₆N₂O₃, MW 282.39) is a Boc-protected piperidine bearing a trans-(2E)-dimethylamino enone side chain. It is formally designated as a key synthetic intermediate (KSM-I) and process-related impurity (Zanubrutinib Impurity 7 / Related Compound in the manufacture of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib (Brukinsa®).

Molecular Formula C15H26N2O3
Molecular Weight 282.38 g/mol
CAS No. 960201-86-9
Cat. No. B1293110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
CAS960201-86-9
Molecular FormulaC15H26N2O3
Molecular Weight282.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CN(C)C
InChIInChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)8-9-16(4)5/h8-9,12H,6-7,10-11H2,1-5H3/b9-8+
InChIKeyNWAKHTZENIYBGL-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate (CAS 960201-86-9): Key Intermediate Profile and Procurement Context


tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate (CAS 960201-86-9, MFCD08898850, C₁₅H₂₆N₂O₃, MW 282.39) is a Boc-protected piperidine bearing a trans-(2E)-dimethylamino enone side chain . It is formally designated as a key synthetic intermediate (KSM-I) and process-related impurity (Zanubrutinib Impurity 7 / Related Compound 5) in the manufacture of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib (Brukinsa®) . Commercial availability from multiple suppliers provides a purity range of ≥95% to ≥99% , with supply options spanning from 0.1 g research quantities to bulk procurement.

Why Generic Substitution of tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate Carries Quantifiable Risk


Substituting CAS 960201-86-9 with a structurally similar enaminone or piperidine intermediate is not a benign procurement decision; it is a defined risk to both synthetic pathway fidelity and analytical regulatory compliance. The compound carries two specification-critical features—the (2E)-configured exocyclic double bond and the dimethylamino enaminone substructure . The regioisomer tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate (CAS 1799799-87-3) is explicitly catalogued as a distinct zanubrutinib impurity (Impurity 11) [1], demonstrating that stereochemical or positional permutations yield chemically distinct entities that cannot be interchanged without revalidating the entire downstream synthetic and analytical workflow. An uncontrolled substitution therefore carries a quantifiable consequence: compromised intermediate purity, altered impurity profiles, and potential failure in validated HPLC methods designed for zanubrutinib process control [2].

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Chemical Identity and Purity Specification: CAS 960201-86-9 vs. General-Purpose Piperidine Intermediates

CAS 960201-86-9 is unambiguously assigned within the zanubrutinib patent estate as Key Starting Material I (KSM-I), a designation that is not shared by generic Boc-piperidine enaminones such as tert-butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate (CAS 521302-69-2) or the regioisomer CAS 1799799-87-3, which are instead catalogued as impurities . The commercial purity benchmark for CAS 960201-86-9 spans a documented range: ≥95% (multiple vendors), NLT 98%, and 99.0% (enterprise standard) , providing procurement teams with specification gradations for different use contexts (research vs. GMP-oriented process development).

Zanubrutinib Synthesis KSM-I Intermediate BTK Inhibitor Manufacturing

Stereochemical Identity: (2E)-Configuration vs. Generic (E)- or Unspecified Enaminones

The IUPAC name of CAS 960201-86-9 explicitly encodes the (2E)-configuration: tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate . This distinguishes it from the regioisomer CAS 1799799-87-3, which is listed as the (E)-isomer (Zanubrutinib Impurity 11) [1]. Although both share the molecular formula C₁₅H₂₆N₂O₃ and molecular weight 282.38, the two compounds are chemically distinct species with separate CAS registrations and divergent impurity designations .

Stereochemistry Enaminone Configuration Analytical Differentiation

Patent Pathway Specification: KSM-I vs. Non-Specified Enaminone Intermediates

CAS 960201-86-9 is explicitly identified as a key intermediate in the zanubrutinib synthetic pathway described in the zanubrutinib synthesis manual [1], functioning as the enaminone coupling partner that introduces the piperidine moiety into the final drug scaffold. In contrast, the broader class of Boc-4-acylpiperidine enaminones (e.g., CAS 521302-69-2) are described for general heterocycle synthesis and enaminone reactivity studies without specific downstream pharmaceutical designation .

Zanubrutinib Process Chemistry Patent Intermediate Synthetic Route

Physical Form and Storage Requirement: Solid at 2–8°C vs. Ambient-Stable Piperidine Analogs

CAS 960201-86-9 is supplied as a solid with a specified long-term storage condition of 2–8°C (refrigerated) . This is a more stringent requirement than many Boc-piperidine intermediates, which are often stored at ambient temperature or in a cool, dry place without active refrigeration. The solid physical form facilitates accurate weighing and dispensing in laboratory and pilot-scale operations, reducing solvent-handling variability associated with liquid or oily intermediates.

Storage Stability Cold-Chain Logistics Solid-Phase Handling

tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate: Validated Application Scenarios for Scientific and Industrial Procurement


Zanubrutinib Process Development and Generic API Manufacturing

As the patent-designated Key Starting Material I (KSM-I) in the zanubrutinib synthetic pathway , CAS 960201-86-9 is the required enaminone intermediate for any process development, scale-up, or ANDA-filing effort targeting zanubrutinib. The documented purity range of ≥95–99% allows process chemists to select the appropriate specification grade for each development stage: research-grade (≥95%) for route scouting and GMP-oriented grade (99.0%) [1] for late-stage process validation and regulatory batch production.

Analytical Reference Standard for Zanubrutinib Impurity Profiling

CAS 960201-86-9 is formally designated as Zanubrutinib Impurity 7 / Related Compound 5 , making it an essential reference standard for HPLC method development, method validation, and routine quality control testing of zanubrutinib drug substance and drug product. Validated RP-HPLC methods exist for the simultaneous quantification of zanubrutinib and its specified impurities [1], and the availability of this compound with documented purity enables accurate retention time marking and system suitability testing.

Enaminone Reactivity Studies in Pharmaceutical Intermediate Development

The compound serves as a structurally well-characterized model substrate for studying the reactivity of Boc-protected piperidine enaminones in medicinal chemistry campaigns. Its combination of the (2E)-dimethylamino enone moiety with the Boc-piperidine scaffold makes it a relevant building block for generating libraries of piperidine-containing analogs through conjugate addition, cyclocondensation, or transition-metal-catalyzed cross-coupling reactions .

Cold-Chain-Logistics Planning for Temperature-Sensitive Pharmaceutical Intermediates

The 2–8°C storage requirement documented for CAS 960201-86-9 makes it a representative case for procurement professionals evaluating cold-chain logistics costs and infrastructure needs. Organizations purchasing this compound at scale must ensure refrigerated storage capacity and validated shipping conditions, providing a concrete cost-modeling scenario for budgeting temperature-sensitive intermediate procurement in pharmaceutical supply chains.

Quote Request

Request a Quote for tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.